![molecular formula C15H17ClN2O2 B2648516 3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide CAS No. 1790210-09-1](/img/structure/B2648516.png)
3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a Paal-Knorr synthesis or other similar method . The benzamide moiety could potentially be introduced through a condensation reaction of the corresponding carboxylic acid with 2,4,4-trimethoxybutan-1-amine .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and pyrrolidine functional groups. The benzamide moiety could potentially undergo reactions typical of amides, such as hydrolysis. The pyrrolidine ring might be involved in reactions typical of amines .Scientific Research Applications
- Role of the Compound : 3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex organic molecules .
- Use Case : Researchers employ it in bioimaging studies and as a biological marker due to its fluorescence properties .
- Research Context : Investigations into its antimicrobial activity could lead to novel therapeutic agents .
- Anti-HIV-1 Studies : Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, including this compound, for their anti-HIV-1 activity .
Suzuki–Miyaura Coupling Reagent
Fluorescent Dye Intermediate
Antimicrobial Potential
Anti-HIV-1 Activity
Plant Hormone Analog
properties
IUPAC Name |
3-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-18-9-3-6-13(18)14(19)7-8-17-15(20)11-4-2-5-12(16)10-11/h2-6,9-10,14,19H,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZAACPZCQVKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide |
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